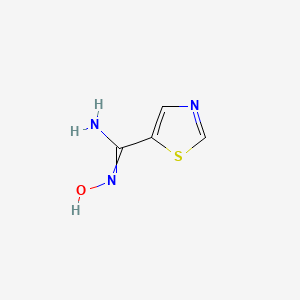

1,3-Thiazole-5-amidoxime

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-1,3-thiazole-5-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-4(7-8)3-1-6-2-9-3/h1-2,8H,(H2,5,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFMLVGRROSADX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Thiazole 5 Amidoxime

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic transitions within a molecule. For 1,3-Thiazole-5-amidoxime, this method provides insights into the conjugation and the energies of its molecular orbitals. The UV-Vis spectrum of a compound is dictated by the absorption of ultraviolet or visible light, which excites electrons from a lower energy molecular orbital to a higher energy one. The thiazole (B1198619) ring, being an aromatic heterocycle, exhibits significant π-electron delocalization. wikipedia.org This inherent aromaticity, coupled with the substituents, governs the electronic absorption characteristics of the molecule.

The electronic spectrum of thiazole and its derivatives is primarily characterized by intense absorptions arising from π → π* transitions. iaea.org These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extensive conjugation within the thiazole ring results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorptions in the UV region. libretexts.org For the parent thiazole molecule, intense absorption bands are observed in the vacuum ultraviolet (VUV) region, with notable transitions occurring around 229 nm. iaea.orgresearchgate.net

The introduction of an amidoxime (B1450833) group at the 5-position of the thiazole ring is expected to modulate these electronic transitions. The amidoxime moiety (-C(=NOH)NH2) contains lone pairs of electrons on the nitrogen and oxygen atoms, which can participate in n → π* transitions. These transitions, which are typically weaker than π → π* transitions, involve the promotion of a non-bonding electron to a π* antibonding orbital. Furthermore, the amidoxime group can influence the π-system of the thiazole ring through resonance and inductive effects, potentially causing a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax).

While specific experimental UV-Vis data for this compound is not extensively documented in the cited literature, the expected electronic transitions and their approximate absorption regions can be inferred from the analysis of the thiazole chromophore and the influence of the amidoxime substituent.

Table 1: Expected Electronic Transitions and Absorption Maxima for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | π (Thiazole ring) → π* (Thiazole ring) | 220 - 280 | High |

Note: The values in this table are estimations based on the general principles of electronic spectroscopy and data for related thiazole derivatives. Actual experimental values may vary.

X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique would provide unambiguous information about the molecular geometry, conformation, and intermolecular interactions of this compound in its solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to construct a detailed model of the electron density, from which the atomic positions can be accurately determined.

For thiazole derivatives, X-ray crystallography has been instrumental in confirming molecular structures, elucidating tautomeric forms, and understanding non-covalent interactions that dictate crystal packing. nih.govnih.govdntb.gov.ua A crystallographic study of this compound would yield precise measurements of bond lengths, bond angles, and torsion angles. This data is crucial for validating theoretical models and understanding the electronic and steric effects of the amidoxime group on the thiazole ring.

The conformation of the amidoxime group relative to the thiazole ring would be a key finding. The planarity of the thiazole ring is a known characteristic due to its aromaticity. wikipedia.org However, the rotational freedom around the C5-C(amidoxime) single bond could lead to different conformers in the solid state, which would be stabilized by the crystal packing forces.

Furthermore, the analysis of the crystal structure would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds. The amidoxime group, with its -OH and -NH2 functionalities, is a potent hydrogen bond donor and acceptor. These hydrogen bonds are expected to play a significant role in the formation of a stable, three-dimensional supramolecular architecture in the crystal lattice. researchgate.net

While a specific crystal structure for this compound is not available in the provided search results, the following table presents typical crystallographic data that would be obtained from such an analysis, with example parameters drawn from a related thiazole derivative for illustrative purposes.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Illustrative Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension along the a-axis. | 5.93 |

| b (Å) | Unit cell dimension along the b-axis. | 10.25 |

| c (Å) | Unit cell dimension along the c-axis. | 12.48 |

| β (°) | Angle of the unit cell. | 93.24 |

| V (ų) | Volume of the unit cell. | 756.8 |

| Z | Number of molecules per unit cell. | 4 |

| Bond Length (C=N) | Length of the carbon-nitrogen double bond in the amidoxime. | ~1.28 Å |

| Bond Angle (S-C2-N3) | Angle within the thiazole ring. | ~115° |

Note: The illustrative values are based on general data for heterocyclic compounds and are not experimental data for this compound. mdpi.com

Reactivity and Chemical Transformations of 1,3 Thiazole 5 Amidoxime

Transformations Involving the Amidoxime (B1450833) Moiety

The amidoxime group is a polynucleophilic species, enabling a wide array of chemical reactions. nih.gov The primary reaction pathways involve cyclization, derivatization of the oxime oxygen, and substitution on the nitrogen atoms. These transformations leverage the nucleophilic character of the NH2 and NOH groups.

Cyclization reactions are the most prominent transformations of amidoximes, providing efficient routes to various five-membered heterocyclic rings. These reactions typically involve the reaction of the amidoxime with a suitable electrophile, leading to the formation of a new ring system appended to the thiazole (B1198619) core.

The synthesis of 1,2,4-oxadiazoles is a hallmark reaction of amidoximes. nih.gov This transformation involves the reaction of 1,3-thiazole-5-amidoxime with various carbonyl-based compounds, such as carboxylic acids, acyl chlorides, and anhydrides. nih.govresearchgate.net The general mechanism proceeds through an initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate. umons.ac.be This intermediate then undergoes intramolecular cyclodehydration to yield the stable 1,2,4-oxadiazole (B8745197) ring. umons.ac.be

This two-step process can often be performed in a one-pot synthesis. mdpi.com The reaction of this compound with a carboxylic acid, activated by a coupling agent, or with a more reactive acyl chloride or anhydride (B1165640), would lead to the formation of a 3-(1,3-thiazol-5-yl)-5-substituted-1,2,4-oxadiazole. The choice of the acylating agent determines the substituent at the 5-position of the resulting oxadiazole ring.

Table 1: Synthesis of 3-(1,3-Thiazol-5-yl)-1,2,4-oxadiazoles

| Reactant 2 (Acylating Agent) | Reagents/Conditions | Product |

|---|---|---|

| R-COOH | Coupling agent (e.g., EDC, DCC), Base | 5-R-3-(1,3-thiazol-5-yl)-1,2,4-oxadiazole |

| R-COCl | Base (e.g., Pyridine, Et3N) | 5-R-3-(1,3-thiazol-5-yl)-1,2,4-oxadiazole |

This table illustrates the general transformation of the amidoxime group into a 1,2,4-oxadiazole ring.

Analogous to oxadiazole formation, this compound can serve as a precursor for 1,2,4-thiadiazoles. These sulfur-containing heterocycles can be synthesized through cyclization reactions with sulfur-based electrophiles. For instance, the reaction of an amidoxime with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), followed by treatment with a Lewis acid like boron trifluoride diethyl etherate, yields 3-substituted-4,5-dihydro-5-oxo-1,2,4-thiadiazoles. researchgate.net Another route involves reacting the amidoxime with chlorocarbonylsulfenyl chloride in the presence of a base, which can afford 3-aryl-4,5-dihydro-1,2,4-thiadiazol-5-ones. researchgate.net These methods would result in a thiazole-substituted 1,2,4-thiadiazole (B1232254) derivative.

Table 2: Representative Synthesis of 1,2,4-Thiadiazole Derivatives

| Reagent | Product Type |

|---|---|

| 1,1'-Thiocarbonyldiimidazole (TCDI), then BF3·OEt2 | 3-(1,3-Thiazol-5-yl)-4,5-dihydro-5-oxo-1,2,4-thiadiazole |

This table outlines general synthetic pathways from an amidoxime to 1,2,4-thiadiazole systems.

The versatile reactivity of the amidoxime functional group allows for its incorporation into other heterocyclic systems, including fused rings. While direct cyclization to simple pyrimidinones (B12756618) or triazoles is one possibility, another is the construction of fused systems where the new ring is built onto the existing thiazole core. For example, derivatives of thiazolo[4,5-d]pyrimidines can be synthesized, although the specific route from a thiazole-amidoxime requires careful selection of reagents. researchgate.net The synthesis of such fused systems often involves multi-step sequences where the amidoxime is first converted into another reactive intermediate. The bifunctional nature of this compound, containing both the amidoxime and the thiazole ring, presents opportunities for complex cyclizations with appropriate bis-electrophilic partners to generate novel fused heterocyclic structures.

The oxygen atom of the amidoxime hydroxyl group is a key nucleophilic site. Its derivatization, particularly through acylation, is a fundamental step in many chemical transformations.

O-Acylation: As previously mentioned, O-acylation is the primary step in the most common synthesis of 1,2,4-oxadiazoles. umons.ac.bemdpi.com The reaction of this compound with acyl chlorides or anhydrides in the presence of a base readily forms the O-acylamidoxime intermediate. This intermediate can be isolated or, more commonly, cyclized in situ to the corresponding oxadiazole. mdpi.com

O-Alkylation: O-alkylation of the amidoxime group with alkyl halides in the presence of a base leads to the formation of O-alkylamidoximes. This reaction modifies the properties of the amidoxime and can be used to introduce a variety of alkyl groups, which can be useful for modulating the biological activity or physicochemical properties of the parent molecule.

Direct N-substitution on the nitrogen atoms of the amidoxime moiety is less frequently documented compared to reactions at the oxygen atom or cyclization pathways. The amino group (-NH2) is nucleophilic, but its reactions often lead to cyclization rather than simple substitution. The oxime nitrogen is generally less nucleophilic. While N-alkylation or N-acylation reactions are theoretically possible under specific conditions, they are not common transformations for amidoximes. The predominant reactivity pattern involves the interplay between the amino group and the hydroxyl group, leading to heterocyclic ring formation. nih.gov

Oxidative and Reductive Manipulations of the Amidoxime Group

The amidoxime group (C(=NOH)NH2) is susceptible to various oxidative and reductive transformations. While specific studies on this compound are not extensively detailed in the literature, the reactivity can be inferred from the known chemical behavior of amidoximes in general.

Oxidation: The oxidation of amidoximes can lead to several products, primarily amides and nitriles, depending on the oxidant used. nih.gov A significant outcome of amidoxime oxidation, particularly in biological or biomimetic systems, is the release of nitric oxide (NO). nih.govresearchgate.net This process is of considerable interest due to the physiological roles of NO, such as vasodilation. nih.govresearchgate.net

Enzymatic systems, such as Cytochrome P450 (CYP450), can oxidize amidoximes. nih.gov In the presence of rat liver microsomes, NADPH, and O2, amidoximes are oxidized, leading to the release of NO and its related aerobic products like nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻). nih.gov The enzymatic reaction is believed to involve the transfer of an oxygen atom from O₂ to the substrate, resulting in the cleavage of the C=N bond to form the corresponding C=O bond of an amide, with the concurrent release of NO. nih.gov Other enzymes, like horseradish peroxidase in the presence of H₂O₂, can oxidize amidoximes to yield nitriles and dimeric products. nih.gov

Chemical oxidation can also be employed. For instance, photooxygenation of amidoximates (the deprotonated form of amidoximes) in the presence of singlet oxygen can produce the corresponding amides as the major product, with nitriles as minor byproducts. nih.gov

| Oxidant/System | Major Product(s) | Minor Product(s) | Reference |

| Cytochrome P450, NADPH, O₂ | Corresponding Amide, Nitric Oxide (NO) | - | nih.gov |

| Horseradish Peroxidase, H₂O₂ | Corresponding Nitrile, Dimeric Products | - | nih.gov |

| Singlet Oxygen (¹O₂) (on amidoximate) | Corresponding Amide | Corresponding Nitrile | nih.gov |

Reduction: Information regarding the specific reduction of the amidoxime group on a thiazole ring is sparse. Generally, the C=N bond in oximes and related structures can be reduced, but this is less commonly explored than their oxidative chemistry.

Reactions Involving the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an aromatic heterocycle with distinct regions of electron density that dictate its reactivity towards electrophiles and nucleophiles. pharmaguideline.comwikipedia.org The nitrogen at position 3 is basic and can be protonated or alkylated, while the carbon atoms exhibit different levels of reactivity. pharmaguideline.com Calculated pi-electron density indicates that C5 is the most electron-rich position, C2 is the most electron-deficient, and C4 is nearly neutral. pharmaguideline.comwikipedia.org

Electrophilic Substitution Reactions on the Thiazole Nucleus

Due to its higher electron density, the C5 position is the primary site for electrophilic substitution on the thiazole ring. pharmaguideline.comwikipedia.orgresearchgate.net Common electrophilic substitution reactions like halogenation and sulphonation preferentially occur at this position. pharmaguideline.com If the C5 position is already occupied, as in this compound, electrophilic attack is disfavored and would require harsh conditions or would be directed to other available positions, depending on the directing effect of the C5-substituent. Electron-donating groups at the C2 position can further facilitate electrophilic attack at C5. pharmaguideline.com Mercuration of thiazole with mercury acetate (B1210297) shows a preference for C5, followed by C4, and then C2. pharmaguideline.com

Nucleophilic Substitution Reactions on the Thiazole Nucleus

The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com Nucleophilic substitution reactions typically require the presence of a good leaving group (e.g., a halogen) at the C2, C4, or C5 positions. pharmaguideline.com The reaction is often facilitated by activation of the ring, for example, through quaternization of the ring nitrogen, which increases the acidity of the C2-hydrogen and enhances the electrophilicity of the ring carbons. pharmaguideline.com Strong nucleophiles can directly displace a hydrogen atom at the C2 position under certain conditions. pharmaguideline.com

Regioselective C-H Functionalization of the Thiazole Ring (e.g., C2-arylation, chalcogenation)

Direct C-H functionalization has emerged as a powerful, atom-economical method for modifying heterocyclic scaffolds like thiazole. rsc.orgnih.gov This approach avoids the pre-functionalization often required in traditional cross-coupling reactions.

C-H Arylation: Palladium-catalyzed direct C-H arylation is a versatile tool for creating C-C bonds. The regioselectivity of the arylation on the thiazole ring can often be controlled by the choice of catalyst, ligand, and base. nih.gov

C2-Arylation: Several catalytic systems have been developed for the selective arylation at the C2 position. These include nickel-based catalysts like DalPhos/Nickel systems and copper-catalyzed methods. nih.govacs.org A palladium/copper co-catalyzed system has also been shown to be effective for C2-arylation under ligand-free conditions. rsc.org

C5-Arylation: Palladium catalysts can also direct arylation to the C5 position. For example, a ligand-free system using Pd(OAc)₂ has been used for the selective synthesis of 5-arylated thiazoles. organic-chemistry.org A catalytic system comprising a Pd catalyst, bathophenanthroline (B157979) (Bphen), and K₃PO₄ has also been shown to provide C5-arylated thiazoles. nih.gov

| Position | Catalyst System | Key Conditions | Outcome | Reference(s) |

| C2 | DalPhos/Ni(II) precatalyst | BTPP/NaTFA dual-base | Arylation with (hetero)aryl chlorides, pivalates, etc. | nih.gov |

| C2 | Cu(I) salts | t-BuOLi base, DMA solvent | Ligand-free arylation with aryl iodides | acs.org |

| C2 | Pd(OAc)₂ / Cu(TFA)₂ | Ligand-free | Regioselective arylation | rsc.org |

| C5 | Pd(OAc)₂ | Ligand-free, low catalyst loading | Selective arylation with aryl bromides | organic-chemistry.org |

| C5 | Pd catalyst / Bphen | K₃PO₄ base | Regioselective arylation | nih.gov |

C-H Chalcogenation: Regioselective C-H chalcogenation (introduction of sulfur or selenium) of thiazoles can be achieved at the C2 position. rsc.org One method involves a sequence where the thiazole is first functionalized with a phosphine (B1218219) to create a thiazol-2-yl-phosphonium salt. This salt then reacts with sulfur- or selenium-centered nucleophiles to yield the C2-chalcogenated product. rsc.org

Cycloaddition Reactions Involving the Thiazole Ring (e.g., Diels-Alder, if applicable to functionalized thiazoles)

Although the thiazole ring possesses considerable aromatic stability, which generally makes it unreactive in cycloaddition reactions, appropriately substituted thiazoles can participate in such transformations. acs.org

Diels-Alder Reactions: Functionalized thiazoles, such as 4-alkenylthiazoles, can act as all-carbon dienes in Diels-Alder reactions. acs.orgnih.govacs.org The reaction involves the formal C=C double bond of the thiazole ring and the adjacent double bond of the alkenyl side chain. nih.govfigshare.com These reactions can proceed with high stereocontrol, reacting with dienophiles like N-substituted maleimides and maleic anhydride to yield endo-cycloadducts in good yields. acs.orgnih.gov Similarly, 5-alkenyl thiazolones can undergo inverse-electron-demand Diels-Alder reactions. rsc.org This opens up synthetic pathways for functionalizing the thiazole core and constructing complex polycyclic systems. nih.gov

[3+2] Cycloaddition Reactions: Imidazo[2,1-b]thiazole (B1210989) derivatives can undergo [3+2] cycloaddition reactions. For example, an ethylene (B1197577) derivative of an imidazo[2,1-b]thiazole scaffold can react with an azomethine ylide (generated in situ from an isatin (B1672199) and a secondary amine) to afford complex spirooxindole compounds stereoselectively. mdpi.com

Mechanistic Elucidation of Key Reaction Pathways

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes.

C-H Arylation Mechanisms: The mechanism of palladium-catalyzed direct C-H arylation of thiazoles has been investigated through computational studies. nih.gov The C-H bond cleavage step is critical and can proceed through different pathways. While often described by a concerted metalation-deprotonation (CMD) mechanism, computational models for thiazole arylation show subtle differences. nih.gov The regioselectivity between C2 and C5 arylation may be governed by the stability of transition states and could even proceed through different pathways, such as monometallic complexes for C2 arylation versus bimetallic complexes for C5 arylation. nih.gov In some nickel-catalyzed systems, density functional theory (DFT) calculations have suggested that the C-H activation mechanism in 4-methylthiazole (B1212942) involves an electrophilic aromatic substitution pathway. chemrxiv.org

Cycloaddition Mechanisms: In the reaction of hydrazonoyl halides with certain sulfur-containing compounds to form thiazoles, the proposed mechanism involves the in situ generation of a nitrilimine intermediate. nih.gov This highly reactive 1,3-dipole can then undergo a 1,3-dipolar cycloaddition with a C=S double bond, leading to the formation of the heterocyclic ring system. nih.gov

Detailed Investigation of Reaction Intermediates and Transition States

While specific experimental studies detailing the reaction intermediates and transition states for the transformations of this compound are not extensively documented in publicly available literature, insights can be drawn from computational studies and mechanistic investigations of analogous reactions involving other aryl and heteroaryl amidoximes.

Reaction Intermediates:

The cyclization of amidoximes to form 1,2,4-oxadiazoles typically proceeds through several key intermediates. In the reaction of an amidoxime with an acylating agent (e.g., an acid chloride or anhydride), the initial step is the formation of an O-acyl amidoxime intermediate. This intermediate is often unstable and undergoes subsequent intramolecular cyclization.

Computational studies on similar heterocyclic systems suggest that the stability and reactivity of these intermediates are influenced by the electronic nature of the heterocyclic core. For this compound, the electron-donating character of the thiazole ring may influence the nucleophilicity of the amidoxime nitrogen atoms, thereby affecting the rate of formation and subsequent cyclization of the O-acyl intermediate.

In reactions with other electrophiles, different intermediates can be postulated. For instance, in oxidative cyclization reactions, radical or nitrene-like intermediates might be involved, although such pathways are less common for amidoxime cyclizations.

Transition States:

The transition states in these transformations are the highest energy points along the reaction coordinate, and their structures determine the reaction kinetics. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the geometry and energy of transition states.

For the intramolecular cyclization of the O-acyl amidoxime intermediate derived from this compound, the transition state would likely involve a pentacoordinate nitrogen atom as the new N-O bond is formed and a proton is transferred. The energy barrier of this transition state would be influenced by factors such as solvent polarity and the nature of the substituents on both the thiazole ring and the acylating agent.

Studies on related systems have shown that the energy profile of the reaction can be complex, with multiple competing pathways and transition states. The specific energetic landscape for this compound would require dedicated computational modeling.

The following table summarizes the plausible intermediates and the methods used for their investigation in analogous systems:

| Intermediate/Transition State | Precursor | Method of Investigation | Key Findings in Analogous Systems |

| O-Acyl Amidoxime | This compound + Acylating Agent | Spectroscopic methods (NMR, IR), Computational Modeling (DFT) | Generally unstable; its formation is the initial step in cyclization. |

| Cyclization Transition State | O-Acyl Amidoxime | Computational Modeling (DFT, ab initio methods) | Characterized by the formation of the N-O bond and proton transfer. |

Kinetic and Thermodynamic Profiling of Transformation Processes

Kinetic Profiling:

The kinetics of chemical reactions, including the formation of heterocycles, are concerned with reaction rates, rate constants, and the factors that influence them. For the cyclization of this compound, the rate of reaction would be expected to depend on several factors:

Concentration of Reactants: The reaction rate is typically proportional to the concentration of the amidoxime and the electrophilic reagent.

Temperature: As with most chemical reactions, an increase in temperature would be expected to increase the reaction rate, following the Arrhenius equation.

Solvent: The polarity and protic nature of the solvent can significantly influence the reaction rate by stabilizing or destabilizing the reactants, intermediates, and transition states.

Catalyst: The presence of an acid or base catalyst can accelerate the cyclization process.

Kinetic studies on the esterification of other compounds have utilized various models, such as pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models, to fit experimental data and determine the reaction mechanism. A similar approach could be applied to study the transformations of this compound.

The following table presents hypothetical kinetic parameters that would be relevant to investigate for the cyclization of this compound:

| Kinetic Parameter | Method of Determination | Expected Influencing Factors |

| Rate Constant (k) | Spectroscopic monitoring of reactant/product concentration over time | Temperature, Solvent, Catalyst |

| Reaction Order | Method of initial rates, Integrated rate laws | Concentration of reactants |

| Activation Energy (Ea) | Arrhenius plot (ln(k) vs. 1/T) | Nature of the chemical transformation |

Thermodynamic Profiling:

Thermodynamics provides information about the energy changes that occur during a chemical reaction and the position of equilibrium. The key thermodynamic parameters are enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG).

For the cyclization of this compound to form a more stable heterocyclic system like a 1,2,4-oxadiazole, the reaction is generally expected to be thermodynamically favorable.

Enthalpy Change (ΔH): The formation of new, stable bonds in the cyclized product would likely result in an exothermic reaction (negative ΔH).

Entropy Change (ΔS): The cyclization of an acyclic intermediate into a rigid ring structure typically leads to a decrease in entropy (negative ΔS) due to a reduction in the degrees of freedom.

Gibbs Free Energy Change (ΔG): The spontaneity of the reaction is determined by the Gibbs free energy change (ΔG = ΔH - TΔS). For the reaction to be spontaneous, ΔG must be negative. Given that both ΔH and ΔS are likely to be negative, the spontaneity will be temperature-dependent.

Thermodynamic parameters for the adsorption of metal ions onto amidoximated bacterial cellulose (B213188) have been investigated, providing insights into the enthalpy and entropy changes associated with reactions involving the amidoxime group. These studies can serve as a reference for what might be expected for the transformations of this compound.

The table below outlines the key thermodynamic parameters and their significance for the transformations of this compound:

| Thermodynamic Parameter | Significance | Expected Sign for Cyclization |

| Enthalpy Change (ΔH) | Heat absorbed or released during the reaction | Negative (Exothermic) |

| Entropy Change (ΔS) | Change in randomness or disorder | Negative |

| Gibbs Free Energy Change (ΔG) | Spontaneity of the reaction | Negative (Spontaneous) |

Further experimental and computational research is necessary to establish a detailed and accurate kinetic and thermodynamic profile for the specific chemical transformations of this compound.

Computational and Theoretical Investigations of 1,3 Thiazole 5 Amidoxime

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the molecular and electronic characteristics of 1,3-Thiazole-5-amidoxime. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, from which numerous properties can be derived.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of a molecule. nih.gov For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. The thiazole (B1198619) ring itself is an aromatic heterocycle and is expected to be largely planar. The primary conformational flexibility arises from the rotation around the single bond connecting the C5 atom of the thiazole ring to the carbon atom of the amidoxime (B1450833) moiety.

Conformational analysis of related thiazole-containing amino acid residues has shown that specific conformations can be stabilized by intramolecular hydrogen bonds. nih.govnih.gov In the case of this compound, different spatial arrangements of the amidoxime group relative to the thiazole ring can be investigated. Key conformers would be stabilized by potential hydrogen bonding between the amidoxime's -OH or -NH2 groups and the nitrogen atom of the thiazole ring. nih.gov DFT calculations, for instance using the B3LYP functional with a 6-31G(d,p) basis set, can be employed to identify these stable conformers and rank them by their relative energies. researchgate.net

Table 1: Predicted Stable Conformers and Dihedral Angles for this compound

| Conformer | Dihedral Angle (N(3)-C(4)-C(5)-C(amidoxime)) | Relative Energy (kcal/mol) | Stabilizing Interaction |

|---|---|---|---|

| A | ~0° | 0.00 | Potential N-H···N(thiazole) hydrogen bond |

| B | ~180° | 1.25 | Steric minimization |

| C | ~60° | 2.50 | Intermediate state |

Note: The data in this table is hypothetical and serves as an illustrative example of results from a typical conformational analysis.

Frontier Molecular Orbital (FMO) theory is a critical tool for explaining the structure and reactivity of molecules based on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO band gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comresearchgate.net A large band gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.govirjweb.com Conversely, a small band gap suggests the molecule is more reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the lone pairs of the nitrogen and oxygen atoms of the amidoxime group. The LUMO is likely distributed over the C=N bond of the amidoxime and the thiazole ring system.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Band Gap (ΔE) | 4.7 | E(LUMO) - E(HOMO); indicates high kinetic stability |

Note: This data is illustrative, based on typical values for heterocyclic compounds, and would be formally determined using methods like DFT (e.g., B3LYP/6-311G(d,p)). nih.gov

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The EPS map illustrates the charge distribution within a molecule, with different colors representing regions of varying electrostatic potential.

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. For this compound, these regions are predicted to be around the nitrogen atom of the thiazole ring and the nitrogen and oxygen atoms of the amidoxime moiety due to their lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and are favorable sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly those of the hydroxyl (-OH) and amine (-NH2) groups of the amidoxime functional group.

Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in electrostatic interactions.

By analyzing the EPS map, one can predict how this compound might interact with other reagents or biological targets.

Table 3: Predicted Electrostatic Potential Minima and Maxima for this compound

| Site | Atom | Predicted Potential (kcal/mol) | Implied Reactivity |

|---|---|---|---|

| Vmin | N (thiazole) | -45 | Site for electrophilic attack / H-bond acceptor |

| Vmin | O (amidoxime) | -55 | Site for electrophilic attack / H-bond acceptor |

| Vmax | H (of OH) | +60 | Site for nucleophilic attack / H-bond donor |

| Vmax | H (of NH₂) | +40 | Site for nucleophilic attack / H-bond donor |

Note: The values presented are representative examples to illustrate the output of an EPS analysis.

The structure of this compound is subject to several forms of isomerism that can be investigated computationally.

Tautomerism: Amidoximes can exist in equilibrium between two tautomeric forms: the oxime form (RC(=NOH)NH2) and the N-hydroxy-amidine form (RC(=NH)NHOH). Furthermore, the thiazole ring itself can exhibit tautomerism. Computational studies can determine the relative energies of these tautomers, predicting which form is most stable in the gas phase or in different solvents. nih.govresearchgate.net The equilibrium can be influenced by factors such as intramolecular hydrogen bonding and the polarity of the environment. nih.govbohrium.com

E/Z Isomerism: The carbon-nitrogen double bond in the amidoxime moiety gives rise to geometric isomers, designated as E (entgegen) and Z (zusammen). tsijournals.com The relative stability of the E and Z isomers can be determined by calculating their optimized energies. nih.gov The energy barrier for interconversion between the two isomers can also be calculated by locating the transition state for rotation around the C=N bond. Spectroscopic techniques like 1H-NMR can be used to experimentally distinguish between these isomers. nih.gov

Table 4: Calculated Relative Stabilities of Isomers and Tautomers

| Isomer/Tautomer | Description | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

|---|---|---|---|

| Z-oxime | Z configuration of the amidoxime | 0.00 | 95% |

| E-oxime | E configuration of the amidoxime | 1.8 | 5% |

| N-hydroxy-amidine | Tautomeric form | 5.5 | <1% |

Note: This data is hypothetical, illustrating that the Z-isomer of the oxime form is often found to be more stable in similar compounds.

Simulation of Reaction Mechanisms

Theoretical chemistry allows for the detailed investigation of reaction pathways, providing insights into the dynamics and energetics of chemical transformations that are often difficult to probe experimentally.

A key application of computational chemistry is the elucidation of reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states (TS). A transition state represents the highest energy point along a reaction coordinate. Its structure and energy determine the activation energy (Ea) of the reaction, which is a primary factor controlling the reaction rate.

For the synthesis of this compound, a plausible final step could be the reaction of a corresponding nitrile (1,3-thiazole-5-carbonitrile) with hydroxylamine (B1172632). Computational modeling of this reaction would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactant (1,3-thiazole-5-carbonitrile and hydroxylamine) and the product (this compound).

Transition State Search: Locating the transition state structure for the nucleophilic addition of hydroxylamine to the nitrile carbon. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are often employed for this purpose.

Frequency Calculation: Characterizing the stationary points. Reactants and products will have all real (positive) vibrational frequencies. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactant to product. researchgate.net

The calculated activation energy provides a quantitative measure of the reaction's feasibility.

Table 5: Hypothetical Energy Profile for Amidoxime Formation

| Species | Description | Relative Energy (kcal/mol) | Vibrational Frequencies |

|---|---|---|---|

| Reactants | 1,3-thiazole-5-carbonitrile + NH₂OH | 0.0 | All real |

| Transition State | Nucleophilic attack of NH₂OH on C≡N | +25.0 (Activation Energy) | One imaginary frequency (~ -450 cm⁻¹) |

| Product | this compound | -15.0 | All real |

Note: This table provides a representative energy profile for a hypothetical reaction step, demonstrating the principles of transition state analysis.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions (if applicable to material science contexts)

Therefore, this article cannot be generated as per the user's instructions due to the absence of the necessary scientific data for the specified compound.

Synthetic Applications and Chemical Utility of 1,3 Thiazole 5 Amidoxime

1,3-Thiazole-5-amidoxime as a Versatile Synthetic Building Block

The presence of both a stable heterocyclic core and a reactive functional group makes this compound a strategic starting material for the synthesis of more complex molecular architectures.

This compound is a valuable precursor for the synthesis of new heterocyclic systems, primarily due to the characteristic reactivity of the amidoxime (B1450833) group. Amidoximes are well-established building blocks for the construction of 1,2,4-oxadiazole (B8745197) rings. nih.govmdpi.comresearchgate.net This transformation is typically achieved by reacting the amidoxime with an acylating agent, such as an acyl chloride, anhydride (B1165640), or carboxylic acid, which leads to an intermediate O-acylamidoxime that subsequently undergoes cyclodehydration to form the stable 1,2,4-oxadiazole ring. researchgate.net

In the case of this compound, this reaction provides a straightforward route to a variety of 3,5-disubstituted 1,2,4-oxadiazoles where the substituent at the 5-position is the 1,3-thiazole-5-yl group. This synthetic strategy allows for the fusion of two important heterocyclic pharmacophores, the thiazole (B1198619) and the 1,2,4-oxadiazole, into a single molecular entity. The diversity of the final products can be easily controlled by the choice of the acylating agent.

Table 1: Synthesis of Thiazole-Substituted 1,2,4-Oxadiazoles

| Reactant (Acylating Agent) | Resulting Heterocyclic Product | Reaction Conditions |

|---|---|---|

| Acetyl Chloride | 5-(1,3-Thiazol-5-yl)-3-methyl-1,2,4-oxadiazole | Base (e.g., Pyridine), Room Temperature |

| Benzoic Anhydride | 5-(1,3-Thiazol-5-yl)-3-phenyl-1,2,4-oxadiazole | Heat or Base Catalysis |

| Ethyl Chloroformate | 5-(1,3-Thiazol-5-yl)-3-ethoxy-1,2,4-oxadiazole | Base (e.g., Triethylamine), Inert Solvent |

This method provides a robust platform for generating libraries of novel compounds where the thiazole core is linked to a wide array of chemical functionalities through the stable 1,2,4-oxadiazole linker. nih.govkoreascience.kr

While multi-component reactions (MCRs) are powerful tools for the synthesis of thiazole derivatives, the specific role of this compound as a reactant in novel MCRs for combinatorial chemistry is an area that remains to be explored. The unique combination of nucleophilic sites in the amidoxime group suggests its potential utility in isocyanide-based MCRs or other condensation reactions to rapidly build molecular complexity. researchgate.netnih.gov Future research may unlock its application in this field, enabling the one-pot synthesis of diverse thiazole-containing scaffolds.

Integration of this compound into Functional Materials

The distinct chemical properties of the thiazole and amidoxime functionalities allow for the integration of this compound into advanced functional materials.

The development of covalent organic frameworks (COFs) using this compound as a primary building block or "linker" is a promising but currently theoretical application. Thiazole-linked COFs are known for their high chemical stability and robust, porous structures. nih.govmdpi.commdpi.com Separately, amidoxime groups have been introduced into COFs via post-synthetic modification to create materials with high affinity for metal ions. However, the direct synthesis of a COF using a linker containing both a thiazole and an amidoxime group has not been reported. Such a material would synergistically combine the stability of the thiazole linkage with the potent metal-chelating ability of the amidoxime groups, potentially leading to highly effective adsorbents for environmental remediation or resource recovery.

The this compound molecule possesses multiple potential coordination sites for metal ions, making it an effective chelating agent. The amidoxime group is a well-known bidentate ligand that coordinates to metal ions through both the nitrogen of the amino group and the oxygen of the oxime group, forming a stable five-membered chelate ring. nih.gov Additionally, the nitrogen atom of the thiazole ring can act as a third coordination site, allowing the molecule to function as a tridentate ligand. researchgate.netnih.govnih.gov

This multi-point coordination capability enables this compound to form stable complexes with a variety of transition metal ions. ijper.orgmdpi.comresearchgate.net The specific coordination mode and the stability of the resulting metal complex depend on the nature of the metal ion, the pH of the solution, and the presence of other competing ligands. The ability of amidoxime-containing compounds to form strong complexes with actinide elements, such as uranium, is particularly noteworthy.

Table 2: Potential Metal Ion Complexation with this compound

| Metal Ion (Mⁿ⁺) | Potential Coordination Sites | Complex Geometry (Hypothetical) | Potential Application |

|---|---|---|---|

| Cu²⁺ | Amidoxime (N, O), Thiazole (N) | Distorted Octahedral (with other ligands) | Catalysis, Antimicrobial Agents |

| Ni²⁺ | Amidoxime (N, O), Thiazole (N) | Octahedral | Sensors, Catalysis |

| Zn²⁺ | Amidoxime (N, O) | Tetrahedral | Fluorescent Probes |

| Fe³⁺ | Amidoxime (N, O) | Octahedral | Redox Catalysis |

| UO₂²⁺ (Uranyl) | Amidoxime (N, O) | Pentagonal or Hexagonal Bipyramidal | Uranium extraction from seawater |

The strong chelating properties of this compound make it a candidate for applications in metal ion sensing, extraction, and catalysis.

Future Research Directions and Emerging Paradigms in 1,3 Thiazole 5 Amidoxime Chemistry

Development of Sustainable and Green Synthetic Methodologies (e.g., catalysis, flow chemistry, solvent-free conditions)

Conventional synthesis methods for thiazole (B1198619) derivatives often face drawbacks such as harsh reaction conditions, the use of hazardous chemicals, and extended reaction times. bepls.com In response, the development of green and sustainable synthetic strategies has become a major focus, aiming to improve efficiency, reduce waste, and enhance safety. nih.govresearchgate.net These methodologies are directly applicable to the future synthesis of 1,3-thiazole-5-amidoxime.

Catalysis: The use of efficient and reusable catalysts is a key aspect of green chemistry. For thiazole synthesis, various catalytic systems have been explored. An efficient method for creating substituted Hantzsch thiazole derivatives utilizes silica-supported tungstosilisic acid as a reusable catalyst, effective under both conventional heating and ultrasonic irradiation. bepls.com Nanoparticle-based catalysts, such as NiFe2O4, have been employed for one-pot, multicomponent reactions to produce thiazole scaffolds, offering high selectivity and easy separation from the reaction mixture using an external magnet. acs.org Furthermore, copper-catalyzed oxidative processes that use molecular oxygen as a green oxidant have been developed to synthesize thiazoles from simple starting materials like aldehydes and amines. organic-chemistry.orgnih.gov

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing in terms of safety, scalability, and process control. analytik.news Modern automated reaction platforms, including flow chemistry, are being increasingly applied to the synthesis of thiazoles. figshare.com This approach allows for precise control of reaction parameters like temperature and residence time, leading to improved yields and purity. The integration of flow synthesis with real-time monitoring represents a powerful tool for optimizing the production of this compound.

Solvent-Free and Alternative Energy Conditions: Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free synthesis of 2-aminothiazoles, often assisted by microwave irradiation, has been shown to be a simple, fast, and eco-friendly alternative to conventional methods. organic-chemistry.orgresearchgate.net Microwave-assisted synthesis, in general, provides rapid and efficient pathways to thiazole derivatives, sometimes under solvent- and catalyst-free conditions, significantly reducing reaction times from hours to seconds. bepls.comnih.govfigshare.com Other green techniques include the use of ultrasound and benign solvents like water or PEG-400. bepls.comnih.gov

| Methodology | Catalyst/Conditions | Key Advantages | Typical Yields | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Solvent- and catalyst-free | Extremely rapid (30–175s), high purity, eco-friendly | Good to excellent | nih.gov |

| Ultrasonic Irradiation | Silica supported tungstosilisic acid | Efficient, reusable catalyst, green method | 79-90% | bepls.com |

| Magnetic Nanoparticle Catalysis | NiFe2O4 NPs | Reusable catalyst, easy magnetic separation, one-pot reaction | High | acs.org |

| Oxidative Cyclization | Copper catalyst, O2 as oxidant | Use of a green oxidant, readily available starting materials | Up to 85% | organic-chemistry.orgnih.gov |

| Solvent-Free Grinding | Mortar and pestle at room temperature | Avoids organic solvents, simple procedure | Not specified | researchgate.net |

| Green Solvent Synthesis | PEG-400 or water | Catalyst-free, simple, rapid, environmentally benign | 75-96% | bepls.com |

Advancements in In Situ Spectroscopic Monitoring and Reaction Control Techniques

The transition towards more sophisticated manufacturing, such as continuous flow processes, necessitates the development of advanced real-time monitoring and control techniques. analytik.news For the synthesis of this compound, in situ spectroscopic monitoring can provide unprecedented insight into reaction kinetics, intermediate formation, and impurity profiles, enabling precise process control and ensuring consistent product quality.

A significant advancement in this area is the application of low-field Nuclear Magnetic Resonance (NMR) spectroscopy for real-time analysis of continuous flow reactions. analytik.news Benchtop NMR instruments can be integrated directly into a flow chemistry setup to monitor the synthesis of thiazoles as it happens. This technique allows for the continuous tracking of reactant consumption and product formation by acquiring spectra at regular intervals. analytik.news

While high-field NMR provides superior resolution for detailed structural analysis, low-field NMR is highly effective for quantitative monitoring in a process environment. analytik.news By using advanced data analysis methods like spectral hard modeling, the challenges of lower peak resolution in low-field spectra can be overcome, allowing for accurate quantification of reaction components. analytik.news The data generated from in situ NMR can be used to create kinetic models of the reaction, identify optimal reaction conditions, and implement automated feedback control loops to maintain the highest levels of efficiency and quality during the synthesis of this compound.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Compound Design

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming the landscape of chemical research, from predicting reaction outcomes to designing novel molecules with tailored properties. researchgate.net These computational tools are becoming indispensable for accelerating the discovery and development of new thiazole derivatives.

In the context of reaction prediction, ML algorithms can be trained on large datasets of known chemical reactions to identify patterns and predict the most likely products, yields, and optimal conditions for new transformations. This can significantly reduce the number of experiments required to develop a robust synthesis for this compound. Computational models have been successfully applied to predict the biological activity of thiazole compounds, and similar approaches can be used to forecast their chemical reactivity. researchgate.net

For compound design, AI and ML offer powerful platforms for generating novel molecular structures. Given that nitrogen- and sulfur-containing heterocycles are prevalent in FDA-approved drugs, these tools can be used to design new this compound derivatives with enhanced biological activity. nih.govnih.gov By employing techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, researchers can screen virtual libraries of compounds to identify candidates with high binding affinity to specific biological targets, such as VEGFR-2 kinase in cancer therapy. nih.govmdpi.com This in silico approach streamlines the drug discovery process, allowing chemists to focus their synthetic efforts on the most promising candidates. nih.gov

Exploration of Unprecedented Reactivity Modes and Novel Transformations for the this compound System

While established methods for thiazole synthesis, such as the Hantzsch reaction, are well-understood, future research will focus on discovering novel reactivity patterns and transformations for the this compound system. nih.govanalis.com.my The unique electronic properties of the thiazole ring, combined with the functionality of the C5-amidoxime group, provide a rich playground for chemical exploration.

The reactivity of the thiazole ring is well-characterized: it is susceptible to nucleophilic attack at the C2-position and electrophilic attack, which preferentially occurs at the C5-position. pharmaguideline.com The presence of the amidoxime (B1450833) substituent at C5 will electronically modulate this inherent reactivity, potentially opening pathways to new functionalization strategies. Research could explore, for example, intramolecular cyclization reactions involving the amidoxime moiety and another substituent on the thiazole ring to create novel fused heterocyclic systems.

Furthermore, the thiazole nucleus could serve as a directing group or a platform for novel transformations on the amidoxime itself. The development of new catalytic systems could unlock unprecedented reaction modes, such as C-H activation at the C4 position or novel ring-opening and rearrangement reactions. The exploration of domino or multicomponent reactions that build the this compound core while simultaneously installing complex functionality represents another exciting frontier. nih.gov These investigations into fundamental reactivity are crucial for expanding the chemical space accessible from the this compound scaffold and for discovering next-generation compounds with unique properties.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1,3-thiazole-5-amidoxime derivatives, and how can purity be optimized?

- Methodology : Utilize nucleophilic substitution or condensation reactions between thiazole precursors and amidoxime groups. For example, coupling 2-amino-1,3-thiazoles with hydroxylamine derivatives under reflux in ethanol or DMF, followed by purification via column chromatography (silica gel, ethyl acetate/hexane mixtures). Purity optimization (≥95%) can be achieved using HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .

- Validation : Confirm structural integrity via -NMR (e.g., amidoxime NH protons at δ 8.2–8.5 ppm) and ESI-MS (e.g., [M+H] peaks matching theoretical molecular weights) .

Q. How can crystallographic data for this compound derivatives be resolved when phase ambiguities arise?

- Methodology : Apply phase annealing techniques (e.g., SHELXS-90) to address phase problems in X-ray diffraction. Use negative quartet relations and simulated annealing algorithms to refine large structures at atomic resolution. For example, iterative cycles of phase expansion and electron density map analysis can resolve ambiguities in amidoxime-thiazole hydrogen bonding networks .

Q. What in vitro assays are suitable for preliminary screening of anticancer activity in thiazole-amidoxime derivatives?

- Methodology : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control. Compounds showing IC values <10 μM warrant further mechanistic studies. Ensure consistency in cell culture conditions (e.g., RPMI-1640 medium, 5% CO) and dose-response curves (24–72 hr exposure) .

Advanced Research Questions

Q. How can structural modifications at the 5-amidoxime position enhance selectivity against kinase targets?

- Methodology : Introduce electron-withdrawing groups (e.g., -CF, -NO) or aryl substituents to modulate electronic and steric effects. For example, replace the amidoxime’s hydroxyl group with a methylsulfonyl moiety to improve binding to ATP pockets in kinases. Validate via molecular docking (AutoDock Vina) and kinase inhibition assays (e.g., EGFR IC <100 nM) .

Q. How should researchers reconcile contradictory bioactivity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology : Conduct meta-analysis of structure-activity relationships (SAR) to identify confounding variables, such as pH-dependent solubility (e.g., amidoxime protonation at pH <6 enhances membrane permeability) or assay conditions (e.g., broth microdilution vs. agar diffusion). Use multivariate regression to isolate key factors .

Q. What strategies improve the stability of this compound derivatives under physiological conditions?

- Methodology : (1) Replace labile functional groups (e.g., ester-to-amide substitution); (2) employ prodrug approaches (e.g., amidoxime-to-azide conversion for targeted activation); (3) encapsulate in PEGylated liposomes. Monitor stability via LC-MS in simulated gastric fluid (pH 2.0) and plasma (37°C, 24 hr) .

Q. How can cross-coupling reactions be integrated to diversify the thiazole core while retaining amidoxime functionality?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.